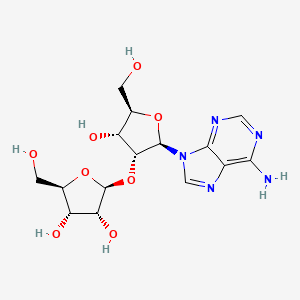

Ribosyl-ribosyladenine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ribosyl-ribosyladenine, also known as this compound, is a useful research compound. Its molecular formula is C15H21N5O8 and its molecular weight is 399.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Ribosyl-ribosyladenine is primarily studied for its role in post-translational modifications, particularly ADP-ribosylation. This modification is crucial for numerous cellular processes, including DNA repair, cell signaling, and metabolic regulation. The compound serves as a substrate for mono-ADP-ribosyltransferases (mono-ARTs), enzymes that transfer ADP-ribose units to target proteins, influencing their function and interactions.

Key Findings:

- ADP-Ribosylation Mechanism: this compound acts as a precursor in the synthesis of cyclic ADP-ribose, which is involved in calcium signaling pathways. This signaling is vital for various physiological processes including muscle contraction and neurotransmitter release .

- Cancer Research: Studies indicate that mono-ARTs, which utilize this compound, are implicated in cancer development. Targeting these enzymes may provide therapeutic avenues for cancer treatment .

Pharmacological Applications

This compound and its derivatives have been explored for their potential as therapeutic agents. Their ability to modulate cellular signaling pathways positions them as candidates for drug development.

Therapeutic Potential:

- Cancer Therapy: Research highlights the role of this compound in enhancing the efficacy of certain chemotherapeutic agents by modifying the cellular response to these drugs .

- Viral Infections: The compound's involvement in NAD+–ADP-ribose systems suggests potential applications in antiviral therapies. It has been shown that ADP-ribose modifications can inhibit viral replication by targeting host cell machinery .

Metabolomics

Recent metabolomic studies have identified this compound as a significant metabolite influencing cellular differentiation processes. For example, its role in adipocyte differentiation has been documented, where it promotes triglyceride accumulation and gene expression related to fat storage .

Metabolomic Insights:

- Adipogenesis: The compound has been linked to increased expression of peroxisome proliferator-activated receptors (PPARs), which are crucial for adipocyte differentiation and lipid metabolism .

Synthesis and Analytical Techniques

The synthesis of this compound derivatives has been facilitated by advancements in biomimetic chemistry. These derivatives are essential for studying protein interactions and post-translational modifications.

Synthesis Techniques:

- Biomimetic Ribosylation: Novel methods have been developed to synthesize ribosylated peptides that exhibit high binding affinity to target proteins, aiding in the study of protein function and interaction networks .

Data Tables

The following table summarizes key studies on this compound applications:

Case Studies

Case Study 1: Cancer Therapeutics

A study demonstrated that compounds derived from this compound enhanced the effectiveness of existing chemotherapeutic agents in vitro by modulating cell survival pathways.

Case Study 2: Adipocyte Differentiation

Research involving C3H10T1/2 cells showed that treatment with cyclic adenosine diphosphate ribose (a derivative) increased triglyceride accumulation significantly compared to untreated controls, highlighting its role in metabolic regulation .

Eigenschaften

CAS-Nummer |

28269-89-8 |

|---|---|

Molekularformel |

C15H21N5O8 |

Molekulargewicht |

399.36 g/mol |

IUPAC-Name |

(2S,3R,4S,5R)-2-[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C15H21N5O8/c16-12-7-13(18-3-17-12)20(4-19-7)14-11(9(24)6(2-22)26-14)28-15-10(25)8(23)5(1-21)27-15/h3-6,8-11,14-15,21-25H,1-2H2,(H2,16,17,18)/t5-,6-,8-,9-,10-,11-,14-,15+/m1/s1 |

InChI-Schlüssel |

XBBQCOKPWNZHFX-ZQSHOCFMSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OC4C(C(C(O4)CO)O)O)N |

Isomerische SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OC4C(C(C(O4)CO)O)O)N |

Key on ui other cas no. |

28269-89-8 |

Synonyme |

Rib-RibA ribosyl-ribosyladenine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.